molecular formula C24H29F3N4O6 B12512305 N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate

N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate

Cat. No.: B12512305
M. Wt: 526.5 g/mol
InChI Key: ZJRMPPVJAQWGEG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

The compound is formally named (2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid under IUPAC guidelines. This nomenclature reflects its core structure:

  • An L-arginine backbone with a guanidino group at position 5.
  • A 2-(2,2-diphenylethoxy)acetyl moiety linked to the α-amino group of arginine.
  • A trifluoroacetic acid counterion forming a salt with the protonated guanidino group.

Key Synonyms:

Synonym Source
SB290157 trifluoroacetate PubChem, Sigma-Aldrich
N²-[(2,2-Diphenylethoxy)acetyl]-L-arginine trifluoroacetate Sigma-Aldrich
(2S)-5-Carbamimidamido-2-[2-(2,2-diphenylethoxy)acetamido]pentanoic acid; trifluoroacetic acid PubChem
C3aRA (C3a receptor antagonist) APExBIO

The term "SB290157" typically refers to the free base form (C22H28N4O4), while "SB290157 trifluoroacetate" specifies the salt (C24H29F3N4O6).

Molecular Formula and Weight Analysis

The molecular composition of the compound is defined by its parent structure and counterion:

Property Free Base (SB290157) Trifluoroacetate Salt
Molecular Formula C22H28N4O4 C24H29F3N4O6
Molecular Weight 412.5 g/mol 526.5 g/mol
Component Contributions Arginine derivative + diphenylethoxyacetyl group Base + CF3COOH (114.02 g/mol)

The trifluoroacetate counterion contributes 21.7% of the salt’s total molecular weight. X-ray crystallography or high-resolution mass spectrometry would be required to confirm the empirical formula, though these data are not explicitly reported in available literature.

Crystallographic Data and Conformational Studies

While full crystallographic data (e.g., space group, unit cell parameters) remain unpublished, structural insights derive from computational models and spectroscopic analyses:

Key Conformational Features:

  • Arginine Backbone : The L-arginine adopts an extended conformation, with the guanidino group participating in salt bridge formation with trifluoroacetate.
  • Diphenylethoxyacetyl Group : The 2,2-diphenylethoxy moiety introduces steric bulk, likely influencing receptor binding pocket interactions.
  • Torsional Flexibility :
    • The ethoxy linker (C-O-C) allows rotational freedom.
    • The acetyl spacer between ethoxy and arginine may adopt multiple dihedral angles.
Solid-State NMR Evidence:

In studies of analogous C3aR ligands, the α-helical propensity of peptide antagonists contrasts with the linear conformation observed in non-peptidic compounds like SB290157. This structural distinction may explain its selectivity for C3aR over C5aR.

Counterion Interactions in Trifluoroacetate Salts

The trifluoroacetate (TFA) counterion critically influences the compound’s physicochemical properties:

Interaction Mechanism:

  • Ionic Bonding : Proton transfer from TFA (pKa ~0.23) to the arginine guanidino group (pKa ~12.5) forms a stable ion pair.
  • Hydrogen Bonding : TFA’s carboxylate oxygen atoms interact with NH groups of the guanidine moiety.

Functional Impacts:

Property Effect of Trifluoroacetate
Solubility Enhanced aqueous solubility vs. free base
Stability Reduced hygroscopicity due to neutral charge state
Bioactivity Maintains receptor binding affinity by preserving protonation state

Comparative studies of SB290157 analogs suggest that replacing TFA with other counterions (e.g., chloride) alters crystallization kinetics but not receptor antagonism.

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRMPPVJAQWGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The synthesis of N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate involves several key strategies, primarily categorized into solid-phase and solution-phase methods. Both approaches utilize L-arginine derivatives as the core building blocks.

Reaction Scheme Overview

The general synthetic pathway involves:

  • Protection of L-arginine's functional groups
  • Coupling with (2,2-diphenylethoxy)acetic acid
  • Selective deprotection steps
  • Formation of the trifluoroacetate salt
  • Purification of the final product

Solid-Phase Synthesis Methods

Solid-phase peptide synthesis (SPPS) represents the most common approach for preparing this compound, utilizing various resins as solid supports.

Wang Resin-Based Synthesis

Resin Loading

The synthesis begins with loading L-arginine onto Wang resin:

  • Preswelling of Wang resin in dichloromethane (DCM) for 30 minutes followed by filtration.
  • Preparation of a mixture containing Fmoc-Arg(Pbf)-OH (5 equivalents), HOBt (5 equivalents), DIC (5 equivalents), and DMAP (0.3 equivalents) in DCM:DMF (2:1).
  • Addition of the activated amino acid solution to the resin with agitation for 3 hours.
  • Washing steps with DMF (3 × 30 seconds), MeOH (3 × 30 seconds), and DCM (3 × 30 seconds).
  • Repetition of coupling to ensure high loading efficiency.
Fmoc Deprotection

The Fmoc protecting group is removed using the following protocol:

  • Treatment with 40% piperidine in DMF for 3 minutes with agitation.
  • Filtration and subsequent treatment with 20% piperidine in DMF for 12 minutes.
  • Thorough washing with DMF (6 × 30 seconds).
Coupling with (2,2-diphenylethoxy)acetic acid

This critical step introduces the key structural element:

  • Preparation of (2,2-diphenylethoxy)acetic acid (5 equivalents) with an appropriate coupling agent such as HBTU (5 equivalents) in DMF.
  • Addition of DIPEA (10 equivalents) as a base.
  • Addition to the resin and agitation for 40-60 minutes.
  • Washing with DMF (4 × 30 seconds).
Cleavage and Deprotection

The final peptide is released from the resin:

  • Treatment with a TFA-based cleavage cocktail containing appropriate scavengers.
  • Agitation for 1-1.5 hours depending on peptide length.
  • Filtration and washing of the resin with TFA.
  • Evaporation of the combined filtrates and precipitation of the peptide using cold MTBE-ether.
  • Centrifugation, removal of supernatant, dissolution in water, and lyophilization.

Alternative Resin Systems

Rink Amide Resin Method

An alternative approach uses Rink amide resin:

  • Preswelling of Rink amide resin in DMF for 30 minutes followed by filtration.
  • Fmoc deprotection using the standard piperidine protocol.
  • Coupling of Fmoc-Arg(Pbf)-OH followed by (2,2-diphenylethoxy)acetic acid using similar protocols as for Wang resin.
  • Cleavage and purification steps to obtain the final product.
2-Chlorotrityl Chloride Resin Method

This method offers advantages for certain applications:

  • Preswelling of 2-chlorotrityl chloride resin in DCM for 30 minutes.
  • Addition of a solution containing Fmoc-Arg(Pbf)-OH (1.2 equivalents) and DIPEA (4.8 equivalents) in dry DCM.
  • Agitation for 2 hours, followed by treatment with a mixture of DCM, DIPEA, and MeOH (17:1:2).
  • Standard washing, deprotection, coupling, and cleavage steps.

Solution-Phase Synthesis Methods

While solid-phase methods are predominant, solution-phase approaches offer advantages in scalability.

Direct Coupling Method

This approach involves direct coupling of protected L-arginine with (2,2-diphenylethoxy)acetic acid:

  • Preparation of protected L-arginine (typically with Boc or Pbf protecting groups).
  • Activation of (2,2-diphenylethoxy)acetic acid using coupling reagents such as DCC/HOBt or HATU/DIPEA.
  • Coupling reaction in an appropriate solvent system (DMF or DCM/DMF mixture).
  • Selective deprotection steps.
  • TFA salt formation and purification.

Oxazole-Based Approach

An alternative method involves an oxazole intermediate:

  • Formation of an oxazole derivative.
  • Reaction with an arginine-substituted resin such as H-Arg-Wang resin.
  • Formation of an Fmoc-protected tripeptide oxazole derivative.
  • Subsequent deprotection and cleavage steps to yield the final product.

Purification and Characterization

Purification Techniques

Several methods are employed for purification:

Precipitation
  • Evaporation of reaction solvents.
  • Addition of cold ether or MTBE to precipitate the product.
  • Centrifugation and collection of the precipitate.
Chromatographic Methods
  • Reverse-phase HPLC using C18 columns.
  • Ion exchange chromatography, particularly for removing excess TFA.
  • Size exclusion chromatography for higher purity requirements.

Analytical Characterization

Complete characterization typically includes:

Structural Confirmation
Analytical Method Parameters Information Obtained
NMR Spectroscopy 1H, 13C, and 19F NMR Structural confirmation
Mass Spectrometry ESI-MS or MALDI-TOF Molecular weight verification
Infrared Spectroscopy ATR-FTIR Functional group identification
Purity Assessment
Analytical Method Typical Specification Purpose
HPLC ≥99% purity Chemical purity assessment
Elemental Analysis Within ±0.4% of theoretical values Compositional verification
Optical Rotation [α]D20 measurement Stereochemical purity

Optimization Strategies

Coupling Efficiency Optimization

Several factors influence coupling efficiency:

Coupling Reagents Comparison
Coupling Reagent Advantages Limitations
HBTU/DIPEA Good activation, minimal racemization Less effective for sterically hindered amino acids
HATU/DIPEA Superior activation, reduced racemization Higher cost
DIC/HOBt Excellent for automated syntheses May require longer reaction times
PyBOP®/DIPEA Effective for sulfamyl-based resins Variable loading efficiencies (44-95%)
Reaction Conditions

Temperature, reaction time, and solvent system significantly impact yield and purity:

  • Optimal reaction temperature: Typically room temperature for most coupling steps, with some requiring cooling to 0°C.
  • Extended reaction times for sterically hindered couplings (1-2 hours versus standard 40 minutes).
  • Solvent mixtures (DCM/DMF ratios) adjusted based on solubility requirements.

Arginine Protection Strategies

The guanidino group of arginine requires careful protection:

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is commonly used for Fmoc-based strategies.
  • Boc protection is used in combination with Pbf in some cases.
  • Trityl protection offers advantages in certain synthetic routes.

Cleavage and Deprotection Optimization

For optimal results during cleavage and deprotection:

  • Addition of scavengers such as ethanedithiol, water, or triisopropylsilane to TFA cleavage mixtures.
  • Using ethanedithiol/trifluoroacetic acid or water/trifluoroacetic acid in ratios of 2/8 to 0.5/9.5.
  • Incorporation of S-acetamidomethyl-cysteine (H-Cys(Acm)-OH) as an additional scavenger for certain applications.

Case Study: Specific Synthesis Protocol for SB290157

The following represents a detailed protocol based on published methods:

Materials and Reagents

  • Fmoc-Arg(Pbf)-Wang resin (loading: 0.25-0.40 mmol/g)
  • (2,2-diphenylethoxy)acetic acid
  • HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
  • DIPEA (N,N-diisopropylethylamine)
  • Piperidine
  • DMF (N,N-dimethylformamide)
  • DCM (dichloromethane)
  • TFA (trifluoroacetic acid)
  • Appropriate scavengers (triisopropylsilane, ethanedithiol, water)
  • Diethyl ether/MTBE for precipitation

Step-by-Step Procedure

  • Resin Preparation

    • Preload Wang resin with Fmoc-Arg(Pbf)-OH (alternatively, use commercially available Fmoc-Arg(Pbf)-Wang resin).
    • Swell 1g of resin in DCM for 30 minutes and filter.
  • Fmoc Removal

    • Treat resin with 40% piperidine in DMF for 3 minutes.
    • Filter and treat with 20% piperidine in DMF for 12 minutes.
    • Wash thoroughly with DMF (6 × 30 seconds).
  • Coupling Reaction

    • Dissolve (2,2-diphenylethoxy)acetic acid (5 eq., 0.5M solution) in DMF.
    • Add HATU (5 eq., 0.5M solution) in DMF.
    • Add DIPEA (10 eq., 2.0M solution) in NMP.
    • Add mixture to resin and agitate for 40-60 minutes.
    • Wash with DMF (4 × 30 seconds).
  • Cleavage and Deprotection

    • Prepare cleavage cocktail: TFA/water/triisopropylsilane (95:2.5:2.5).
    • Add to resin and agitate for 1.5 hours.
    • Filter resin and wash with TFA.
    • Reduce volume of filtrate under nitrogen stream.
    • Add cold diethyl ether to precipitate product.
    • Centrifuge, discard supernatant, and wash precipitate with cold ether.
  • Salt Formation

    • Dissolve the crude product in water.
    • Add equivalent amount of TFA.
    • Lyophilize to obtain this compound as a white powder.
  • Purification

    • Purify by preparative HPLC using a C18 column.
    • Mobile phase: Gradient of water/acetonitrile containing 0.1% TFA.
    • Collect desired fractions and lyophilize to obtain the pure compound.

Chemical Reactions Analysis

SB290157 trifluoroacetate primarily functions as a competitive antagonist of C3aR. It inhibits C3a-induced calcium mobilization and chemotaxis in various cell types . The compound does not antagonize other chemotactic G protein-coupled receptors, making it highly selective for C3aR . The major products formed from these reactions are typically the inhibited or altered cellular responses to C3a stimulation.

Scientific Research Applications

N2-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate, also known as SB 290157 trifluoroacetate, is a synthetic compound recognized as a potent and selective antagonist of the C3a receptor (C3aR) . The following describes its applications:

Biological Activity
SB 290157 trifluoroacetate functions as an antagonist of the C3a receptor, with IC50 values ranging from 27 to 30 nM for C3a-induced Ca2+ mobilization in vitro and ex vivo . It selectively binds to the C3aR, without antagonizing the C5aR or other chemotactic G protein-coupled receptors .

In vitro and ex vivo studies

  • C3a Receptor Antagonism : SB 290157 effectively blocks C3a-induced C3aR internalization in human neutrophils and inhibits C3a-induced Ca2+ mobilization in rat basophilic leukemia (RBL)-2H3 cells expressing murine, guinea pig, or human C3aR . The IC50 values for blocking C3a-induced internalization of C3aR in human neutrophils and C3a-induced Ca2+ mobilization in RBL-2H3 cells expressing murine, guinea pig, or human C3aR are 7, 12.5, and 27.7 nM, respectively .
  • ATP Release Inhibition : The compound also blocks C3a-mediated ATP release from guinea pig platelets, with an IC50 value of 30 nM .
  • Chemotaxis Inhibition : SB 290157 inhibits C3a-induced chemotaxis in a human mast cell line .
  • Tau Hyperphosphorylation Inhibition : SB 290157 inhibits tau hyperphosphorylation in vitro .
  • Pancreatic Islets : SB 290157 inhibits glucose-induced insulin secretion and ATP production from ex vivo human and mouse pancreatic islets .

Animal Models

  • Anti-inflammatory Effects : SB 290157 exhibits anti-inflammatory properties in animal models of airway inflammation and arthritis . It inhibits neutrophil recruitment in a guinea pig LPS-induced airway neutrophilia model and reduces paw edema in a rat adjuvant-induced arthritis model .
  • Stroke : SB 290157 has shown potential in limiting neuronal death by secondary phagocytosis after stroke .

Pharmacological Characterization

  • SB 290157 functions as a competitive antagonist of 125I-C3a radioligand binding to rat basophilic leukemia (RBL)-2H3 cells expressing the human C3aR (RBL-C3aR), with an IC50 of 200 nM .
  • SB 290157 is a functional antagonist, blocking C3a-induced C3aR internalization in a concentration-dependent manner and C3a-induced Ca2+ mobilization in RBL-C3aR cells and human neutrophils with IC50s of 27.7 and 28 nM, respectively .
  • SB 290157 also inhibited C3a-induced Ca2+ mobilization of RBL-2H3 cells expressing the mouse and guinea pig C3aRs .
  • SB 290157 potently inhibited C3a-mediated ATP release from guinea pig platelets and inhibited C3a-induced potentiation of the contractile response to field stimulation of perfused rat caudal artery .

Summary Table

ApplicationDescription
C3a Receptor AntagonismBlocks C3a-induced C3aR internalization and Ca2+ mobilization in various cell types .
Anti-inflammatoryReduces neutrophil recruitment in airway inflammation models and decreases paw edema in arthritis models .
ATP Release InhibitionBlocks C3a-mediated ATP release from guinea pig platelets .
Chemotaxis InhibitionInhibits C3a-induced chemotaxis in human mast cell lines .
Tau HyperphosphorylationInhibits tau hyperphosphorylation in vitro .
Pancreatic Islet FunctionInhibits glucose-induced insulin secretion and ATP production from human and mouse pancreatic islets .
Potential Neuroprotective RoleShows promise in limiting neuronal death after stroke .

Comparison with Similar Compounds

EG00229 Trifluoroacetate

EG00229 (N(2)-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine trifluoroacetate) shares the L-arginine trifluoroacetate backbone but differs in its substituents, featuring a benzothiadiazole-thienyl group instead of the diphenylethoxy moiety. This structural variation enhances its utility in high-performance liquid chromatography (HPLC) for precision analysis, unlike SB 290157’s pharmacological focus .

Property SB 290157 Trifluoroacetate EG00229 Trifluoroacetate
Molecular Formula C22H28N4O4·CF3COOH C20H22N6O6S2·CF3COOH
Primary Application C3aR antagonist (in vitro/in vivo) HPLC-grade analytical standard
Solubility in DMSO 20 mg/ml Not specified
Key Structural Feature Diphenylethoxy-acetyl group Benzothiadiazole-thienyl group

L-Arginine Acetate

L-Arginine acetate (CAS 71173-62-1) is a simpler derivative lacking the diphenylethoxy and trifluoroacetate groups. It serves as a biochemical reagent rather than a receptor antagonist. With a molecular weight of 234.25 g/mol (C8H18N4O4), it is a white crystalline powder with 98–101% purity and stability at room temperature .

Property SB 290157 Trifluoroacetate L-Arginine Acetate
Molecular Weight 526.5 g/mol 234.25 g/mol
Counterion Trifluoroacetate Acetate
Storage Conditions -20°C Room temperature
Pharmacological Role C3aR antagonist Substrate for nitric oxide synthase

Research Findings and Comparative Efficacy

SB 290157 in Hypertension Models

In spontaneously hypertensive rats, SB 290157 trifluoroacetate reduced angiotensin II production in vascular smooth muscle cells by blocking C3aR-mediated pathways, highlighting its specificity compared to non-C3a-targeting compounds like L-arginine acetate .

Solubility and Bioavailability

SB 290157’s solubility in DMSO (20 mg/ml) surpasses that of EG00229 (unspecified), making it more versatile for in vitro cellular assays.

Biological Activity

N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate, commonly referred to as SB290157, is a selective antagonist of the complement component 3a receptor (C3aR). This compound has garnered significant interest in various fields of biomedical research due to its unique biological activities and therapeutic potential. This article explores the biological activity of SB290157, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C22H28N4O4
  • Molecular Weight : 412.48 g/mol
  • CAS Number : 1140525-25-2
  • Purity : ≥95% (commercially available)

SB290157 functions primarily as a competitive antagonist of the C3a receptor. By binding to C3aR, it inhibits the interaction between C3a and its receptor, thereby blocking downstream signaling pathways associated with inflammation and immune responses. Key actions include:

  • Inhibition of Calcium Mobilization : SB290157 effectively blocks C3a-induced calcium mobilization in various cell types, including human neutrophils and rat basophilic leukemia (RBL) cells, with IC50 values around 27.7 nM and 28 nM respectively .
  • Receptor Internalization : The compound prevents C3a-induced internalization of C3aR, indicating its role in modulating receptor availability on the cell surface .

Biological Applications

SB290157 has been extensively studied for its role in several biological processes:

  • Immunology and Inflammation :
    • Used to investigate the role of C3aR in immune cell function and inflammatory responses.
    • Demonstrated efficacy in reducing neutrophil recruitment in models of airway inflammation .
  • Neuroscience :
    • Explored for its potential to limit neuronal death by inhibiting secondary phagocytosis after stroke .
    • Shown to mitigate neuroinflammation associated with neurodegenerative diseases.
  • Metabolic Research :
    • Found to inhibit diet-induced obesity and metabolic dysfunction in animal models, suggesting a potential role in metabolic syndrome management.
  • Cancer Research :
    • Investigated for its influence on tumor progression and the tumor microenvironment, particularly regarding immune evasion mechanisms.

Case Study 1: Stroke Model

In a study examining the effects of SB290157 on stroke outcomes, the compound was administered intracortically post-stroke induction. Results indicated that treatment with SB290157 significantly reduced neuronal death and limited inflammatory responses mediated by microglial activation .

Case Study 2: Airway Neutrophilia

In guinea pig models of LPS-induced airway neutrophilia, administration of SB290157 led to a marked decrease in neutrophil infiltration into lung tissues, demonstrating its potential as a therapeutic agent for inflammatory lung diseases .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionSelectivityIC50 (nM)
SB290157C3aR antagonistHigh27.7
N2-[(2,2-diphenylethoxy)acetyl]-L-arginineC3aR antagonistModerateNot specified
C5aR antagonistsTarget C5a receptorsVariableNot specified

Q & A

*1. Basic: What are the recommended methods for synthesizing and purifying N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate (SB 290157)?

The synthesis typically involves coupling 2-(2,2-diphenylethoxy)acetic acid to L-arginine via a peptide bond formation, followed by salt formation with trifluoroacetic acid (TFA). Purification is critical due to the compound’s hygroscopic nature. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is recommended for isolating the trifluoroacetate salt . Solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (20–25 mg/mL) facilitates handling during synthesis .

Advanced: How does the trifluoroacetate counterion influence the compound’s physicochemical stability in aqueous buffers?

Trifluoroacetate (TFA) can form ion pairs with the cationic arginine moiety, enhancing solubility in organic solvents but potentially destabilizing aqueous solutions due to pH sensitivity. Researchers must account for TFA’s volatility and acidity (pKa ~0.3) during buffer preparation. For long-term stability, lyophilization after adjusting to neutral pH (e.g., with ammonium bicarbonate) is advised. NMR spectroscopy (e.g., 19F^{19}\text{F} NMR) can monitor TFA dissociation in solution .

Basic: What analytical techniques are suitable for characterizing this compound’s purity and structure?

  • HPLC : Use a C18 column with UV detection at 210–220 nm for purity assessment (>98% by area) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 526.5 (M+H+^+) .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated DMSO or D2_2O resolve structural features, such as the diphenylethoxy group (~7.2–7.4 ppm aromatic protons) and arginine backbone .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Discrepancies often arise from solvent purity, temperature, and hydration state. For example, solubility in ethanol is ≤30 mg/mL , but variations may occur due to residual water content. Methodological standardization is critical:

  • Use Karl Fischer titration to verify solvent dryness.
  • Perform gravimetric analysis under inert atmosphere.
  • Compare results with structurally similar TFA salts (e.g., L-arginine bis(trifluoroacetate)) to identify trends .

Advanced: What experimental design considerations are essential for studying this compound’s role as a C5a receptor antagonist?

  • Binding Assays : Use radiolabeled 125I^{125}\text{I}-C5a in competitive binding studies with human neutrophils or transfected HEK293 cells expressing C5aR.
  • Dose-Response : Test concentrations from 1 nM to 100 μM, accounting for TFA’s potential interference in cell viability assays.
  • Controls : Include a TFA-only control to isolate counterion effects .

Advanced: How does the compound’s crystal packing influence its nonlinear optical (NLO) properties in material science applications?

The trifluoroacetate anion contributes to asymmetric crystal structures via hydrogen bonding with the arginine guanidinium group. Studies on related L-arginine trifluoroacetate crystals show second-harmonic generation (SHG) efficiency 1.5× higher than potassium dihydrogen phosphate (KDP). Polarized light microscopy and X-ray diffraction can correlate crystal morphology (e.g., needle-like vs. plate-like) with NLO performance .

Advanced: What challenges arise when substituting the trifluoroacetate ligand in coordination chemistry applications?

In gold(I) complexes, TFA ligands exhibit labile binding, enabling substitution with nitrogen donors (e.g., bipyridine) or phosphines. Characterization via X-ray crystallography and 31P^{31}\text{P} NMR is critical to confirm ligand exchange. However, residual TFA can complicate elemental analysis, requiring rigorous washing with ether or hexane .

Basic: What solvent systems are optimal for preparing stock solutions in biological assays?

For in vitro studies, dissolve the compound in DMSO (20 mg/mL) and dilute in PBS or culture medium to ≤0.1% DMSO to avoid cytotoxicity. For in vivo applications, consider saline with 5% dextrose, adjusting pH to 7.4 to minimize TFA-mediated acidity .

Advanced: How can researchers mitigate batch-to-batch variability in synthesis?

  • Quality Control : Enforce strict HPLC purity thresholds (>98%) and monitor byproducts (e.g., free arginine) via ion-pair chromatography.
  • Crystallization : Recrystallize from ethanol/water mixtures (3:1 v/v) to ensure consistent salt stoichiometry .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) using C5a receptor (PDB ID: 6C1Q) can model binding poses. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the ligand’s conformation, highlighting key interactions like hydrogen bonds between the acetyloxy group and Arg206 residue .

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